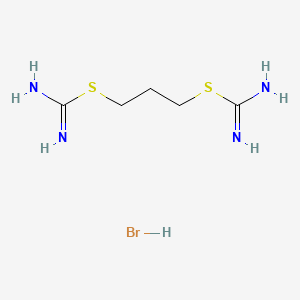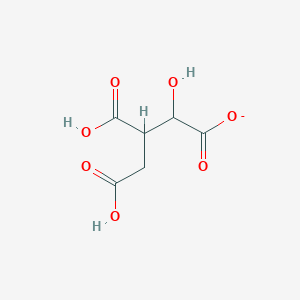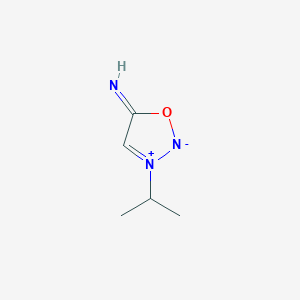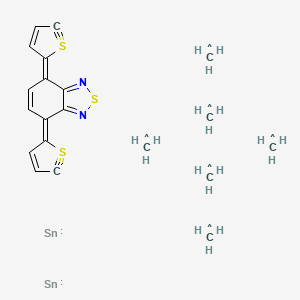
CID 156588817
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a complex organotin compound with the molecular formula C20H24N2S3Sn2. This compound is notable for its unique structure, which includes thiophene and benzo[c][1,2,5]thiadiazole moieties, making it a valuable material in various scientific research fields .
準備方法
The synthesis of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the stannylation of thiophene derivatives followed by coupling with benzo[c][1,2,5]thiadiazole. The reaction conditions often require the use of palladium catalysts and anhydrous solvents to ensure high yields and purity . Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities .
化学反応の分析
4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Oxidation and Reduction: The thiophene and benzo[c][1,2,5]thiadiazole moieties can undergo oxidation and reduction reactions under specific conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille couplings, to form larger conjugated systems.
科学的研究の応用
4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic tools.
作用機序
The mechanism of action of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its interaction with molecular targets through its thiophene and benzo[c][1,2,5]thiadiazole moieties. These interactions can modulate various pathways, including electron transport and redox reactions, making it a versatile compound in both chemical and biological systems .
類似化合物との比較
Similar compounds to 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole include:
5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound has similar structural features but includes fluorine atoms, which can alter its electronic properties.
4,7-Bis(4-hexyl-5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole: The presence of hexyl groups in this compound can influence its solubility and interaction with other molecules.
特性
分子式 |
C20H24N2S3Sn2 |
|---|---|
分子量 |
626.0 g/mol |
InChI |
InChI=1S/C14H6N2S3.6CH3.2Sn/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14;;;;;;;;/h1-6H;6*1H3;;/b11-9-,12-10-;;;;;;;; |
InChIキー |
INHYKPMJJAWZKY-FFZSOVBUSA-N |
異性体SMILES |
[CH3].[CH3].[CH3].[CH3].[CH3].[CH3].C1=C/C(=C\2/C3=NSN=C3/C(=C/4\S#CC=C4)/C=C2)/S#C1.[Sn].[Sn] |
正規SMILES |
[CH3].[CH3].[CH3].[CH3].[CH3].[CH3].C1=CC(=C2C=CC(=C3C=CC#S3)C4=NSN=C24)S#C1.[Sn].[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12348696.png)
![bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12348709.png)
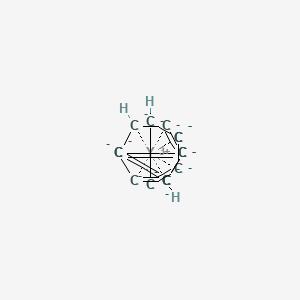
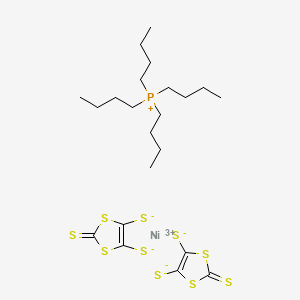
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)
![4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12348730.png)
![1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348742.png)

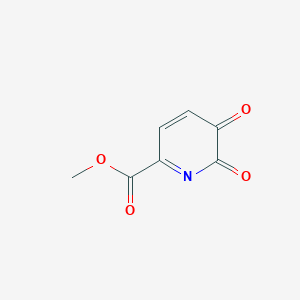
![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B12348750.png)

